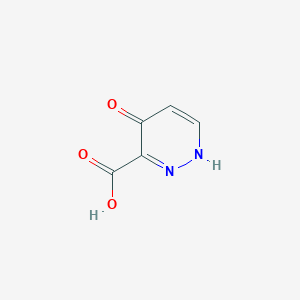![molecular formula C8H6BF3KN B6260404 potassium [(3-cyanophenyl)methyl]trifluoroboranuide CAS No. 2126821-82-5](/img/no-structure.png)
potassium [(3-cyanophenyl)methyl]trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium [(3-cyanophenyl)methyl]trifluoroboranuide is a special class of organoboron reagents . It offers several advantages over the corresponding boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . These organoboron reagents have inherent limitations including: boronic acids are often difficult to purify and have uncertain stoichiometry; the boronate esters lack atom-economy and thus detract market value; and boranes are limited by their hydroboration method of preparation, are air-sensitive, and lack functional-group compatibility .Molecular Structure Analysis
The molecular formula of this compound is C7H4BF3KN . Its molecular weight is 209.02 g/mol .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis
This compound is a solid substance . Its melting point ranges from 196°C to 200°C .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Potassium trifluoroborates, including potassium [(3-cyanophenyl)methyl]trifluoroboranuide, are expected to continue playing a significant role in Suzuki–Miyaura-type reactions . Their stability and compliance with strong oxidative conditions make them an attractive choice for future research and applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for potassium [(3-cyanophenyl)methyl]trifluoroboranuide involves the reaction of 3-cyanobenzyl chloride with potassium trifluoroboride followed by treatment with potassium hydroxide.", "Starting Materials": [ "3-cyanobenzyl chloride", "potassium trifluoroboride", "potassium hydroxide", "anhydrous tetrahydrofuran", "diethyl ether" ], "Reaction": [ "Dissolve 3-cyanobenzyl chloride in anhydrous tetrahydrofuran.", "Add potassium trifluoroboride to the solution and stir for 2 hours at room temperature.", "Add diethyl ether to the reaction mixture and filter the precipitated product.", "Wash the product with diethyl ether and dry under vacuum.", "Dissolve the product in anhydrous tetrahydrofuran.", "Add potassium hydroxide to the solution and stir for 2 hours at room temperature.", "Filter the precipitated product and wash with diethyl ether.", "Dry the product under vacuum to obtain potassium [(3-cyanophenyl)methyl]trifluoroboranuide." ] } | |
CAS-Nummer |
2126821-82-5 |
Molekularformel |
C8H6BF3KN |
Molekulargewicht |
223 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



